(4-Propoxy-phenyl)-acetic acid

Overview

Description

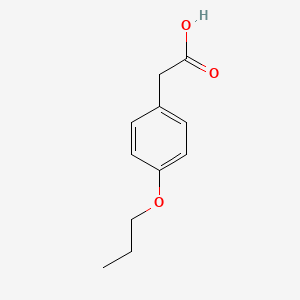

(4-Propoxy-phenyl)-acetic acid is an organic compound characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors within the body .

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other phenyl-acetic acid derivatives .

Biochemical Pathways

Phenolic compounds, which (4-propoxy-phenyl)-acetic acid is a part of, are known to be involved in various biochemical pathways .

Pharmacokinetics

The molecular weight of this compound is 19423 g/mol , which might influence its bioavailability.

Result of Action

Similar compounds have been known to exert various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-phenyl)-acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromophenol.

Etherification: 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxy-bromobenzene.

Grignard Reaction: The 4-propoxy-bromobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidic workup.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Propoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4-Propoxy-benzaldehyde or 4-Propoxy-benzoic acid.

Reduction: 4-Propoxy-phenylmethanol.

Substitution: 4-Nitro-4-propoxy-phenyl-acetic acid or 4-Halo-4-propoxy-phenyl-acetic acid.

Scientific Research Applications

(4-Propoxy-phenyl)-acetic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Phenylacetic acid: Lacks the propoxy group, resulting in different chemical properties and applications.

(4-Methoxy-phenyl)-acetic acid: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.

(4-Ethoxy-phenyl)-acetic acid: Similar structure but with an ethoxy group, affecting its physical and chemical properties.

Uniqueness: (4-Propoxy-phenyl)-acetic acid is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

(4-Propoxy-phenyl)-acetic acid, also known as 3-Chloro-4-propoxyphenylacetic acid, is an organic compound classified within the phenol ether group. This compound has garnered attention for its potential biological activities, particularly concerning inflammatory pathways and cellular processes. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(3-chloro-4-propoxyphenyl)acetic acid

- Molecular Formula : C12H15ClO3

- Molecular Weight : Approximately 228.67 g/mol

This compound features a chloro-substituted phenyl ring and a propoxy group, which are essential for its biological interactions.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. Its mechanism of action primarily involves:

- Cyclooxygenase Inhibition : The compound exhibits dual cyclooxygenase and peroxidase activities, playing a crucial role in the biosynthesis of prostanoids. Prostaglandins derived from arachidonic acid are vital in mediating inflammation and cytoprotection in gastric epithelial cells .

- Cell Signaling Modulation : By binding to specific receptors or enzymes, it influences various cellular processes related to inflammation and cell signaling.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by modulating the production of prostaglandins such as PGE2, which is crucial for cytoprotection .

- Cytotoxicity Assessments : In studies involving different cell lines, this compound did not exhibit significant cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile compared to other compounds .

Table 1: Summary of Biological Activities

Detailed Case Study: Inhibition of Inflammatory Pathways

In a detailed study focusing on the inflammatory response, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name |

2-(4-propoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLCOWORODEDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876470 | |

| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-57-0 | |

| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.